4-(3-Amino-4-methylphenyl)benzonitrile
Description
4-(3-Amino-4-methylphenyl)benzonitrile, also referred to as 4-Amino-3-methylbenzonitrile (CAS RN: 78881-21-7), is a nitrile-substituted aromatic compound with the molecular formula C₈H₈N₂ and a molecular weight of 132.16 g/mol . Structurally, it features a benzonitrile core substituted with an amino group (-NH₂) and a methyl group (-CH₃) at the 3- and 4-positions of the phenyl ring, respectively. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and materials science due to its dual functional groups, which enable diverse reactivity in coupling, alkylation, and cyclization reactions.
Properties
IUPAC Name |
4-(3-amino-4-methylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-10-2-5-13(8-14(10)16)12-6-3-11(9-15)4-7-12/h2-8H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCWAFBPLDFJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3-Amino-4-methylphenyl)benzonitrile can be achieved through several methods. One common synthetic route involves the reaction of 3-amino-4-methylbenzamide with a suitable nitrile source . The reaction conditions typically include the use of solvents such as acetonitrile and catalysts to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
4-(3-Amino-4-methylphenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3-Amino-4-methylphenyl)benzonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(3-Amino-4-methylphenyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, molecular docking studies have shown its interaction with influenza endonuclease inhibitors . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Electronic Comparisons
Substituent Effects: Electron-Donating Groups: The methyl group in this compound enhances electron density on the aromatic ring, facilitating electrophilic substitution reactions. In contrast, the dimethylamino group in 4-(Dimethylamino)benzonitrile (C₉H₁₀N₂) provides stronger electron-donating effects, making it useful in dye synthesis . Electron-Withdrawing Groups: The chloro substituent in 3-Amino-4-chlorobenzonitrile (C₇H₅ClN₂) reduces electron density, increasing stability toward oxidation but decreasing nucleophilic reactivity compared to the target compound .
Heterocyclic Modifications :
- Pyrazole (C₁₁H₁₁N₅, ) and triazolopyrimidine (C₂₀H₁₆N₈, ) derivatives introduce nitrogen-rich heterocycles, improving binding to biological targets (e.g., enzymes like GLUT1 or HIV-1 reverse transcriptase). These modifications enhance selectivity and potency in drug candidates compared to the simpler phenyl-substituted target compound.
Conjugated Systems: Styryl-substituted analogs like 2-(4-(4-Cyanostyryl)styryl)benzonitrile (CAS: 13001-38-2) exhibit extended conjugation, leading to applications in fluorescent brighteners and organic electronics . The target compound lacks such conjugation, limiting its utility in optoelectronic materials.
Functional and Application-Based Comparisons
Pharmaceutical Intermediates: The amino and methyl groups in this compound make it a versatile precursor for antiretroviral drugs (e.g., NNRTIs like TMC278/rilpivirine derivatives ) and kinase inhibitors. However, pyrimidine- or triazole-containing analogs (e.g., ) often exhibit superior bioavailability due to enhanced hydrogen-bonding interactions.
Biological Activity: Fluorine-substituted analogs (e.g., 4-[(2-fluorophenyl)amino]benzonitrile, ) show improved metabolic stability and target affinity in drug design, whereas the target compound’s methyl group may limit its pharmacokinetic profile.
Material Science :
- Sulfur-containing derivatives like 4-(2,6-Dimethylphenylthio)benzonitrile (C₁₅H₁₃NS, ) are employed in catalysis and polymer synthesis, leveraging the thioether’s nucleophilicity—a property absent in the target compound.
Biological Activity
4-(3-Amino-4-methylphenyl)benzonitrile, also known as a derivative of benzonitrile, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects including antimicrobial and anticancer properties.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : CHN
- IUPAC Name : this compound
Biological Activities
Research has identified several biological activities associated with this compound, including:
- Anticancer Properties : Studies have indicated that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism is believed to involve the modulation of specific signaling pathways related to cell growth and apoptosis.
- Antimicrobial Effects : Preliminary investigations suggest that this compound exhibits antimicrobial activity against a range of bacterial strains, potentially making it a candidate for developing new antibiotics.
The biological activity of this compound is thought to be mediated through its interaction with molecular targets such as enzymes and receptors. For instance, it may act as an inhibitor of certain kinases involved in cancer cell signaling pathways, thereby disrupting tumor growth.
Research Findings
Recent studies have provided insights into the pharmacological potential of this compound:
- Anticancer Studies : In vitro studies demonstrated that this compound significantly reduced the viability of cancer cells in a dose-dependent manner. The IC50 values were reported in the low micromolar range, indicating potent activity.
- Antimicrobial Activity : The compound was tested against several pathogenic bacteria, showing effective inhibition at concentrations ranging from 10 to 100 µg/mL. This suggests a promising role in the development of new antimicrobial agents.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa Cells | 5.0 | |
| Antimicrobial | E. coli | 20.0 | |
| Antimicrobial | S. aureus | 15.0 |
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines revealed that treatment with this compound led to significant apoptosis as evidenced by increased caspase activity and altered expression of pro-apoptotic and anti-apoptotic proteins.
Case Study 2: Antimicrobial Efficacy
In a recent investigation, the compound was evaluated for its efficacy against multi-drug resistant bacterial strains. Results indicated that it not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
